molecular formula C9H11Cl2N B8376489 (4-Chlorophenyl)-(3-chloropropyl)amine

(4-Chlorophenyl)-(3-chloropropyl)amine

Cat. No.: B8376489
M. Wt: 204.09 g/mol
InChI Key: VRMCSTRSWQLJOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Chlorophenyl)-(3-chloropropyl)amine is a useful research compound. Its molecular formula is C9H11Cl2N and its molecular weight is 204.09 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H11Cl2N

Molecular Weight

204.09 g/mol

IUPAC Name

4-chloro-N-(3-chloropropyl)aniline

InChI

InChI=1S/C9H11Cl2N/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5,12H,1,6-7H2

InChI Key

VRMCSTRSWQLJOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NCCCCl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Thionyl chloride (4.4 mL) was added to a solution of 3-(4-chlorophenylamino)propan-1-ol (2.17 g) in toluene (30 mL) at room temperature, and the reaction solution was stirred at 60° C. for five hours. The reaction solution was left to cool to room temperature and then concentrated under reduced pressure. Ice and a saturated sodium bicarbonate solution were added, followed by extraction with ethyl acetate (200 mL). Heptane (100 mL) was added to the resulting extract to prepare a mixed solution. The solution was purified by silica gel column chromatography (elution solvent: heptane:ethyl acetate=2:1) to obtain (4-chlorophenyl)-(3-chloropropyl)amine. (4-Chlorophenyl)-(3-chloropropyl)amine was dissolved in THF (45 mL). Triethylamine (4.9 mL) and phenyl chlorocarbonate (1.8 mL) were added at 0° C., and the reaction solution was stirred at room temperature for 15 hours. Water was added to the reaction solution, followed by extraction with ethyl acetate. The resulting extract was dried over magnesium sulfate and then concentrated under reduced pressure. The residue was purified by silica gel column chromatography (elution solvent: heptane-ethyl acetate system) to obtain phenyl (4-chlorophenyl)-(3-chloropropyl)carbamate (3.70 g). Phenyl (4-chlorophenyl)-(3-chloropropyl)carbamate (3.70 g) was dissolved in ethanol (60 mL). Hydrazine monohydrate (5.65 mL) was added at room temperature, and the reaction solution was heated under reflux for 17 hours. The reaction solution was left to cool to room temperature and then concentrated under reduced pressure. A saturated sodium bicarbonate solution was added, followed by extraction with chloroform. The resulting extract was dried over magnesium sulfate and then concentrated under reduced pressure. The residue was purified by silica gel column chromatography (elution solvent: heptane-ethyl acetate system, then ethyl acetate-methanol system) to obtain 2.19 g of the title compound. The property values of the compound are as follows.
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
2.17 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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